2-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Overview
Description
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt.
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Step 1: Formation of Intermediate
Reactants: 2-fluorophenol, piperidine
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Reaction: [ \text{C}_6\text{H}_4\text{F}\text{OH} + \text{C}{11}\text{N} \rightarrow \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N} ]
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Step 2: Formation of Hydrochloride Salt
Reactants: Intermediate from Step 1, hydrochloric acid
Conditions: Aqueous solution
Reaction: [ \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N} + \text{HCl} \rightarrow \text{C}_6\text{H}_4\text{F}\text{OCH}_2\text{C}{10}\text{N}\text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenoxy)methyl)piperidine hydrochloride
- 2-((2-Bromophenoxy)methyl)piperidine hydrochloride
- 2-((2-Methylphenoxy)methyl)piperidine hydrochloride
Uniqueness
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in medicinal chemistry for enhancing metabolic stability and bioavailability.
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQOWPIUPFOGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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